2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene-based analogs have been synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The synthesis of 2-substituted benzo[b]thiophenes involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been used to synthesize a series of 2-substituted benzo[b]thiophenes .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Cancer Research and Therapeutics
Selective Carbonic Anhydrase Inhibition : Sulfocoumarins, bearing structural similarities to the subject compound, have shown significant inhibition of carbonic anhydrase IX and XII, enzymes associated with cancer cell proliferation. These inhibitors have demonstrated effective cytotoxic effects against colorectal cancer cells, highlighting their potential as therapeutic agents for hypoxic tumors and metastases (Grandane et al., 2015).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents : Research into the synthesis of novel benzodifuranyl, tetrahydropyrimidines, and other derivatives derived from similar structural frameworks has led to the discovery of compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, presenting a promising avenue for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Applications
Antimicrobial Activity : Studies on thiophene-3-carboxamide derivatives, closely related to the compound , have identified significant antibacterial and antifungal activities. These findings support the potential use of such compounds in treating microbial infections (Vasu et al., 2005).
Antioxidant Properties : Derivatives of the compound have been explored for their antioxidant activity, showcasing their potential as protective agents against oxidative stress, a contributing factor in various chronic diseases (Sowmya et al., 2018).
Synthesis and Material Science
- High-Pressure-Assisted Synthesis : Innovations in synthetic chemistry involving (methoxyphenyl)maleic anhydrides, which share functional groups with the compound of interest, have led to the development of new materials and intermediates for further chemical synthesis, illustrating the compound's versatility in material science applications (Roshchin et al., 2007).
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-28-14-9-11-15(12-10-14)30(26,27)13-5-8-18(24)23-21-19(20(22)25)16-6-3-2-4-7-17(16)29-21/h9-12H,2-8,13H2,1H3,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYWDKBZMHYKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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